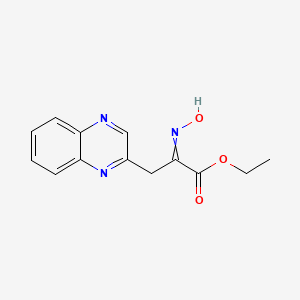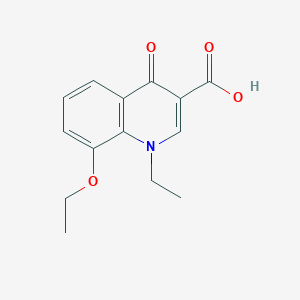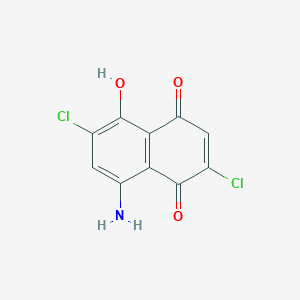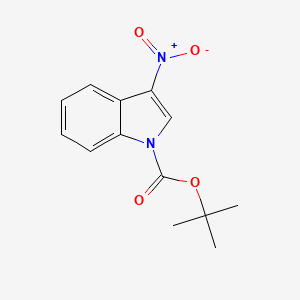![molecular formula C14H20N2O3 B11854879 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione CAS No. 15025-45-3](/img/structure/B11854879.png)
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-7,15-diazadispiro[5252]hexadec-1-ene-8,16-dione is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include cyclization reactions, where the formation of the spirocyclic structure is a key step. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations, ensuring that the manufacturing process adheres to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.
Reduction: Reduction reactions can lead to the conversion of certain functional groups within the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione analogs: Compounds with similar spirocyclic structures but different functional groups.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Diazadispiro compounds: Compounds with similar diazadispiro structures but varying ring sizes and functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
15025-45-3 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
8-hydroxy-8,16-diazadispiro[5.2.59.26]hexadec-13-ene-7,15-dione |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(9-5-2-6-10-14)16(19)12(18)13(15-11)7-3-1-4-8-13/h5,9,19H,1-4,6-8,10H2,(H,15,17) |
Clé InChI |
DSNYXBNMMRQGGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=O)N(C3(CCCC=C3)C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)

![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)


amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)



